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molecular formula C9H16O5 B146656 Diethyl 3-hydroxyglutarate CAS No. 32328-03-3

Diethyl 3-hydroxyglutarate

Cat. No. B146656
M. Wt: 204.22 g/mol
InChI Key: OLLQYIBTJXUEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05618833

Procedure details

25 ml of methyl trifluoromethylsulfonate are added to a solution of 30 g of diethyl 3-hydroxyglutarate and 33 ml of 2,6-di-tert-butylpyridine in 500 ml of DCM and the mixture is refluxed for 5 hours. After cooling, 500 ml of a 0.5N solution of HCl are added, the organic phase is decanted and dried over magnesium sulfate and the solvent is evaporated off under vacuum. The solid obtained is taken up with 200 ml of anhydrous THF, the mixture is filtered and the filtrate is then cooled to -5° C. 160 ml of a 1M solution of lithium aluminum hydride in THF are then added slowly and the mixture is stirred for 16 hours, the temperature being allowed to rise to RT. The reaction mixture is cooled to 0° C. and 5.5 ml of water, 18 ml of a 15% solution of NaOH and 5.5 ml of water are added successively. The mineral salts are filtered off and the filtrate is evaporated under vacuum to give the expected product after distillation under reduced pressure. B.p.=104° C. under 1.5 Pa.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2](S(OC)(=O)=O)(F)F.[OH:10][CH:11]([CH2:18][C:19]([O:21]CC)=O)[CH2:12][C:13](OCC)=[O:14].C(C1C=CC=C(C(C)(C)C)N=1)(C)(C)C.Cl>C(Cl)Cl.C1COCC1>[CH3:2][O:10][CH:11]([CH2:18][CH2:19][OH:21])[CH2:12][CH2:13][OH:14]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
FC(F)(F)S(=O)(=O)OC
Name
Quantity
30 g
Type
reactant
Smiles
OC(CC(=O)OCC)CC(=O)OCC
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=CC=C1)C(C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
ADDITION
Type
ADDITION
Details
160 ml of a 1M solution of lithium aluminum hydride in THF are then added slowly
CUSTOM
Type
CUSTOM
Details
to rise to RT
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0° C.
ADDITION
Type
ADDITION
Details
5.5 ml of water, 18 ml of a 15% solution of NaOH and 5.5 ml of water are added successively
FILTRATION
Type
FILTRATION
Details
The mineral salts are filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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